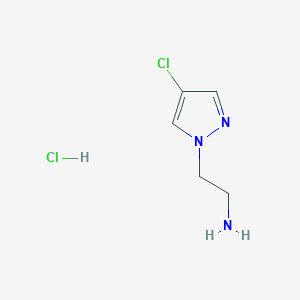

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the empirical formula C5H8ClN3 . It has a molecular weight of 145.59 . This compound is usually in liquid form .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to find the specific synthesis method for “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride”.Molecular Structure Analysis

The SMILES string of “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is ClC1=CN(CCN)N=C1 . The InChI key is HYMUJSKLHIXUOM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is a liquid . Its molecular weight is 145.59 , and its empirical formula is C5H8ClN3 .Applications De Recherche Scientifique

Antiparasitic Activity

- Leishmaniasis : Recent studies have highlighted the potent in vitro antipromastigote activity of this compound . It interacts favorably with the active site of LmPTR1, a crucial enzyme in Leishmania parasites, suggesting its potential as an antileishmanial agent.

Antimalarial Potential

- Malaria : Although further investigation is needed, the structural features of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride may render it interesting for antimalarial drug development. Researchers have explored similar compounds for their antimalarial effects .

Anticancer Properties

- Apoptosis Induction : Preliminary data indicates that this compound may induce apoptosis in cancer cell lines, particularly HeLa cells . Further mechanistic studies are warranted to validate its potential as an anticancer agent.

Heterocyclic Synthesis

- Benzimidazole Derivatives : One-pot condensation reactions involving pyrazole-4-carbaldehydes and o-phenylenediamine have led to the synthesis of previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles, which include this compound . These heterocyclic derivatives have diverse applications in medicinal chemistry.

Materials Science

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chloropyrazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEGLAXBKRBPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2848464.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848465.png)

![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)

![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2848480.png)

![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)

![Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate](/img/structure/B2848486.png)